3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-(2-phenylethyl)propanamide
Overview
Description
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C25H27NO2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.204179104 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemistry and Neurotoxicity of MDMA and Derivatives
Research on MDMA (3,4-Methylenedioxymethamphetamine) and its derivatives, which share a similar structural motif with the compound , focuses on their neurochemical effects and neurotoxicity. MDMA is known for its ability to induce a state of reduced anxiety and defensiveness, which has been explored for potential therapeutic applications, despite concerns over its neurotoxicity. Studies highlight the acute and long-term effects of MDMA on the serotonergic system, including changes in neurotransmitter levels and enzyme activity, suggesting potential research avenues for related compounds in neuropharmacology and toxicology (D. Mckenna & S. Peroutka, 1990).
Lignin Acidolysis and Chemical Bond Cleavage
The review on the acidolysis of lignin model compounds discusses the significance of the presence of hydroxymethyl groups and the mechanisms underlying the cleavage of chemical bonds, which could be relevant for understanding the reactivity and potential applications of complex organic molecules in material science or organic synthesis (T. Yokoyama, 2015).
Antimicrobial Activities of Eugenol and Derivatives
Eugenol, a hydroxyphenyl propene, exhibits broad-spectrum antimicrobial activity against various microorganisms. This review outlines the antibacterial and antifungal properties of eugenol and its structural analogs, providing insights into how modifications of phenolic compounds can influence their bioactivity. Such information could be pertinent to research on the antimicrobial potential of structurally complex phenylpropanoids (A. Marchese et al., 2017).
Environmental Fate and Toxicity of Alkylphenols
The review on the environmental impact of alkylphenols, such as nonylphenol and octylphenol, discusses their persistence and endocrine-disrupting effects. Given the structural similarity of alkylphenols to the compound , understanding their environmental behavior and toxicological profiles could inform studies on the ecological safety and potential endocrine-disrupting properties of new chemical entities (G. Ying, B. Williams, & R. Kookana, 2002).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease, which involves compounds that can bind to amyloid plaques in the brain, may provide a context for exploring the diagnostic or therapeutic applications of compounds with affinity for specific biological targets. Understanding the development and use of these ligands can shed light on how structurally complex molecules might be applied in neurodegenerative disease research (A. Nordberg, 2008).
Properties
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-(2-phenylethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-18-13-14-22(25(28)19(18)2)23(21-11-7-4-8-12-21)17-24(27)26-16-15-20-9-5-3-6-10-20/h3-14,23,28H,15-17H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXJJBSHZWGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.